molecular formula C23H17Cl3FNO3 B2623358 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 478039-71-3

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2623358
CAS No.: 478039-71-3
M. Wt: 480.74
InChI Key: PEUQQRFCERCIAE-ORBVJSQLSA-N
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Description

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 3-hydroxybenzaldehyde under specific conditions to form the intermediate 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal. This intermediate is subsequently treated with 2,4-dichlorobenzylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal: Lacks the oxime group, which may affect its reactivity and biological activity.

    2-chloro-6-fluorobenzyl alcohol: A precursor in the synthesis of the target compound, with different chemical properties.

Uniqueness

The presence of both the oxime and dichlorobenzyl groups in 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime imparts unique chemical and biological properties, making it distinct from similar compounds

Properties

IUPAC Name

(3E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3FNO3/c24-17-8-7-16(21(26)12-17)13-31-28-10-9-23(29)15-3-1-4-18(11-15)30-14-19-20(25)5-2-6-22(19)27/h1-8,10-12H,9,13-14H2/b28-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUQQRFCERCIAE-ORBVJSQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)CC=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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